N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 52432, is a potent and selective antagonist of the GABA-B receptor. It was first synthesized in the late 1980s and has been widely used in scientific research to study the physiological and biochemical effects of GABA-B receptor modulation.
Mechanism of Action
CGP 52432 acts as a competitive antagonist of the GABA-B receptor, which is a G-protein-coupled receptor that is activated by the neurotransmitter GABA. The GABA-B receptor is widely distributed throughout the central nervous system and is involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
CGP 52432 has been shown to have potent and selective antagonistic effects on the GABA-B receptor, which leads to the inhibition of GABA-B receptor-mediated signaling pathways. This inhibition can result in various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Advantages and Limitations for Lab Experiments
CGP 52432 has several advantages for lab experiments, including its potency and selectivity as a GABA-B receptor antagonist. However, it also has some limitations, such as its relatively low solubility in water and its potential for non-specific effects on other receptors and signaling pathways.
Future Directions
There are several future directions for the study of CGP 52432 and its effects on the GABA-B receptor. One potential area of research is the development of more potent and selective GABA-B receptor antagonists that can be used to study the physiological and pathological roles of this receptor. Another potential area of research is the investigation of the downstream signaling pathways and cellular mechanisms that are affected by GABA-B receptor modulation. Finally, the development of novel therapeutic agents that target the GABA-B receptor could have important implications for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
CGP 52432 has been widely used in scientific research to study the physiological and biochemical effects of GABA-B receptor modulation. It has been shown to have potent and selective antagonistic effects on the GABA-B receptor, which is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclohexylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-12-10-13(17)8-9-15(12)19(23(2,21)22)11-16(20)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZINGTQERXTDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.